2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
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Overview
Description
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is a chemical compound with the molecular formula C9H17NO5S. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-2-((1-oxoallyl)amino)propanesulphonic acid with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulphonate esters.
Scientific Research Applications
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, stabilizing their structure and enhancing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propane-1-sulfonate
- Sodium 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
Uniqueness
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
63314-81-8 |
---|---|
Molecular Formula |
C9H17NO5S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C9H17NO5S/c1-4-8(12)10-9(2,3)7-16(13,14)15-6-5-11/h4,11H,1,5-7H2,2-3H3,(H,10,12) |
InChI Key |
QFRFTEYGNDTAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)OCCO)NC(=O)C=C |
Origin of Product |
United States |
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